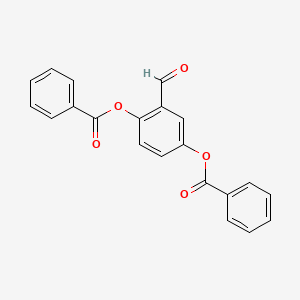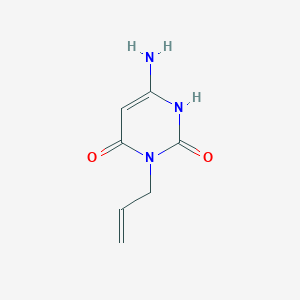
1-Sulfanylbut-3-en-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Sulfanylbut-3-en-2-ol is an organic compound characterized by the presence of a sulfanyl group (-SH) and a hydroxyl group (-OH) attached to a butene backbone
准备方法
Synthetic Routes and Reaction Conditions: 1-Sulfanylbut-3-en-2-ol can be synthesized through several methods. One common approach involves the reaction of but-3-en-2-ol with hydrogen sulfide (H₂S) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable processes. For example, continuous flow reactors can be employed to ensure consistent product quality and higher yields. Additionally, the use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 1-Sulfanylbut-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: The hydroxyl group can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Alkanes
Substitution: Halides, amines, thiols
科学研究应用
1-Sulfanylbut-3-en-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique functional groups make it a valuable tool for studying enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals, including fragrances, flavors, and pharmaceuticals.
作用机制
The mechanism by which 1-sulfanylbut-3-en-2-ol exerts its effects depends on its interaction with specific molecular targets. For example, the sulfanyl group can form covalent bonds with thiol groups in proteins, leading to changes in protein structure and function. Additionally, the hydroxyl group can participate in hydrogen bonding, influencing the compound’s interactions with other molecules.
相似化合物的比较
1-Sulfanylbut-3-en-2-ol can be compared to other similar compounds, such as:
But-3-en-2-ol: Lacks the sulfanyl group, resulting in different chemical properties and reactivity.
1-Sulfanylbutane: Lacks the double bond, leading to differences in stability and reactivity.
1-Sulfanylbut-3-yne-2-ol:
The presence of both the sulfanyl and hydroxyl groups in this compound makes it unique, providing a versatile platform for various chemical transformations and applications.
属性
CAS 编号 |
124570-49-6 |
|---|---|
分子式 |
C4H8OS |
分子量 |
104.17 g/mol |
IUPAC 名称 |
1-sulfanylbut-3-en-2-ol |
InChI |
InChI=1S/C4H8OS/c1-2-4(5)3-6/h2,4-6H,1,3H2 |
InChI 键 |
HWMSONDFGJRGRN-UHFFFAOYSA-N |
规范 SMILES |
C=CC(CS)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-Spirobi[2H-indene]-1,1',3,3'-tetrone](/img/structure/B14283341.png)

![2,2'-(1,4-Phenylene)bis[5,7-di(propan-2-yl)-1,3-benzoxazole]](/img/structure/B14283357.png)
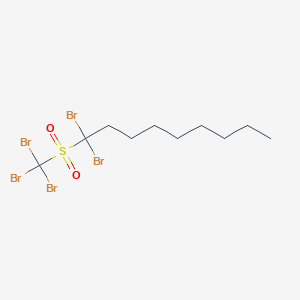
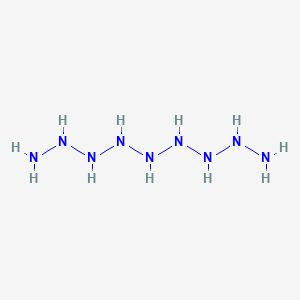
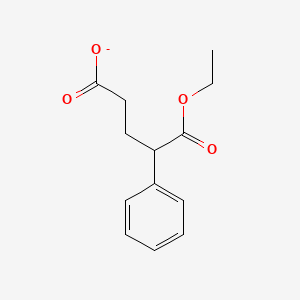
![2-[2-Fluoro-4-(nonyloxy)phenyl]-5-[4-(pentyloxy)phenyl]pyrimidine](/img/structure/B14283375.png)

![2-{2-[(Oxan-2-yl)oxy]ethyl}propane-1,3-diol](/img/structure/B14283388.png)
